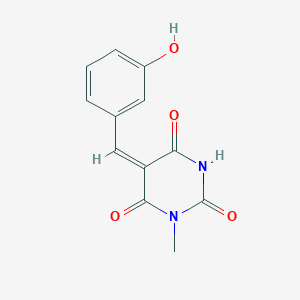
5-(3-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
5-(3-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HDM2 inhibitor, is a small molecule that has shown potential in cancer treatment. It works by inhibiting the activity of the HDM2 protein, which is responsible for the degradation of the tumor suppressor protein p53.
Mecanismo De Acción
5-(3-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor works by binding to the this compound protein, which is responsible for the degradation of the tumor suppressor protein p53. By inhibiting this compound, this compound inhibitor prevents the degradation of p53, leading to its accumulation in the cell. This results in the activation of p53-dependent pathways, which induce cell cycle arrest, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a variety of biochemical and physiological effects. It induces apoptosis in cancer cells, inhibits cell proliferation, and sensitizes cancer cells to chemotherapy and radiotherapy. It also activates p53-dependent pathways, leading to cell cycle arrest and DNA repair. In addition, this compound inhibitor has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has been extensively studied and its mechanism of action is well understood. However, this compound inhibitor also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
For the study of 5-(3-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor include the development of more potent and selective inhibitors, the combination with other cancer treatments, and the study of its potential in other diseases.
Aplicaciones Científicas De Investigación
5-(3-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor has been extensively studied for its potential in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly in those with wild-type p53. It also sensitizes cancer cells to chemotherapy and radiotherapy, making them more susceptible to treatment. This compound inhibitor has been tested in preclinical studies for a variety of cancers, including breast cancer, lung cancer, and leukemia.
Propiedades
IUPAC Name |
(5E)-5-[(3-hydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-14-11(17)9(10(16)13-12(14)18)6-7-3-2-4-8(15)5-7/h2-6,15H,1H3,(H,13,16,18)/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILILANCKAJQRGM-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=CC=C2)O)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=CC=C2)O)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



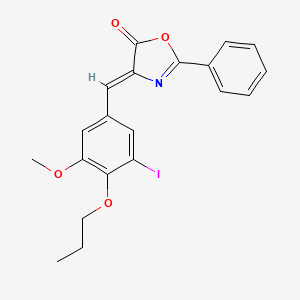
![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4714195.png)
![2-(3,4-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-methyl-4-quinolinecarboxamide](/img/structure/B4714200.png)
![methyl 2-{[4-(4-morpholinyl)benzoyl]amino}benzoate](/img/structure/B4714205.png)
![3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4714207.png)
![N-[4-(aminosulfonyl)phenyl]-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide](/img/structure/B4714209.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4714210.png)
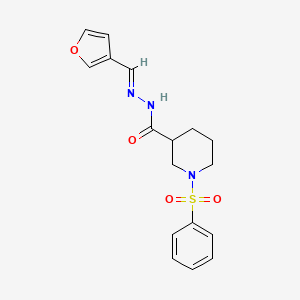
![3-[1-butyl-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4714227.png)
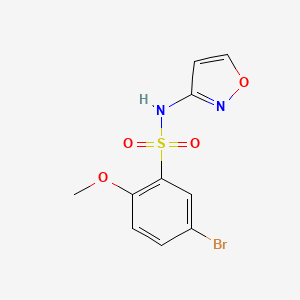
![3-bromo-N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B4714233.png)
![N-(2-chloro-3-pyridinyl)-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4714249.png)
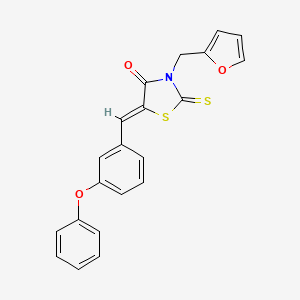
![N-[1-(4-tert-butylphenyl)ethyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B4714269.png)